molecular formula C7H10F3NO2 B1382607 5-Azaspiro[2.3]hexane trifluoroacetate CAS No. 1466514-80-6

5-Azaspiro[2.3]hexane trifluoroacetate

Cat. No.: B1382607
CAS No.: 1466514-80-6
M. Wt: 197.15 g/mol
InChI Key: QOQZXVXPCWHTPY-UHFFFAOYSA-N
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Description

IUPAC Name and Common Synonyms

The systematic IUPAC name for the base structure is 5-azaspiro[2.3]hexane , denoting a bicyclic system with a nitrogen atom at position 5 and a spiro junction between two rings of sizes 2 and 3. When combined with trifluoroacetic acid (TFA), the salt form is designated as 5-azaspiro[2.3]hexane trifluoroacetate . Common synonyms include:

  • 5-Azaspiro[2.3]hexane 2,2,2-trifluoroacetate
  • Trifluoroacetic acid; 5-azaspiro[2.3]hexane

CAS Registry Number and Database Identifiers

  • CAS Registry Number : 2567497-71-4 (ethyl ester variant with TFA), 39599-52-5 (base compound without TFA)
  • PubChem CID : 67975165 (base structure), 155820305 (TFA-containing derivative)
  • EC Number : 877-722-5
  • SMILES : C1CC12CNC2.O=C(O)C(F)(F)F

Structural Formulae: 2D and 3D Representations

The core spirocyclic framework consists of:

  • A cyclopropane ring fused to an azetidine (4-membered nitrogen heterocycle)
  • 2D Structure :
       N  
       ||  
    C1-C2-C3  
     |   |  
    C4-C5  
  • 3D Conformation : The spiro center imposes a puckered geometry, with dihedral angles of 115° between rings. Trifluoroacetate forms ionic interactions with the protonated nitrogen.

Overview of Spirocyclic and Aza-Spirocyclic Chemistry

Spirocyclic systems like 5-azaspiro[2.3]hexane exhibit:

  • Conformational Restriction : Limits rotational freedom, enabling precise spatial positioning of pharmacophores.
  • Enhanced Physicochemical Properties : Log P = 0.2 (base compound), improving membrane permeability versus linear analogs.
  • Synthetic Versatility : Key intermediates for:
    • Peptidomimetics (e.g., glutamic acid analogs)
    • Kinase inhibitors (e.g., ALK-targeting compounds)

Comparative data for spirocyclic vs. non-spirocyclic analogs:

Property 5-Azaspiro[2.3]hexane Linear Azetidine
Polar Surface Area (Ų) 12.03 24.3
Rotatable Bonds 0 2
H-Bond Donors 1 1

Significance of Trifluoroacetate Salts in Organic Chemistry

Trifluoroacetate salts are preferred in synthetic chemistry due to:

  • Acidity : TFA has pKa ≈ 0.23, enabling efficient protonation of basic amines.
  • Volatility : Boiling point 72°C, facilitating removal via evaporation.
  • Crystallization Aid : Forms stable salts with ΔG = -12.4 kJ/mol, promoting crystal lattice formation.

Applications in 5-azaspiro[2.3]hexane chemistry:

  • Counterion Stabilization : Prevents decomposition during storage (t½ increased by 3× vs. hydrochloride salts).
  • Chromatography Compatibility : Enhances HPLC resolution (Rf = 1.8 vs. 1.2 for acetate salts).
  • Intermediate Isolation : Enables precipitation from ether solutions at -20°C.

Properties

IUPAC Name

5-azaspiro[2.3]hexane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.C2HF3O2/c1-2-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQZXVXPCWHTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.3]hexane trifluoroacetate involves several key steps. One of the primary methods includes the reaction of a spirocyclic ketone with an amine reagent, followed by a series of reactions to obtain the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, advanced catalytic systems, and continuous monitoring of reaction parameters to achieve consistent product quality. The final product is purified using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.3]hexane trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in a variety of functionalized derivatives.

Scientific Research Applications

5-Azaspiro[2.3]hexane trifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its ability to permeate the blood-brain barrier and interact with specific molecular targets.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders and other medical conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.3]hexane trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pharmacological Relevance :

  • Acts as a "frozen" glutamate analogue, restricting C3-C4 bond rotation to improve receptor selectivity .
  • Potential applications in peptidomimetics and as ligands for glutamate receptor studies .

Key Observations :

  • Stereochemical Complexity : 5-Azaspiro[2.3]hexane derivatives exhibit higher diastereomer diversity compared to bicyclohexane analogues, complicating purification but offering diverse receptor interaction profiles .
  • Catalytic Efficiency : Rh₂(OAc)₄ outperforms traditional cyclopropanation agents (e.g., Et₂Zn/CH₂I₂) in yield and stereoselectivity .

Pharmacological and Functional Comparisons

Table 2: Receptor Affinity and Selectivity
Compound Target Receptor IC₅₀/EC₅₀ (nM) Selectivity Notes References
5-Azaspiro[2.3]hexane trifluoroacetate mGluR1 120 Preferential trans-diastereomer activity
2-Aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid mGluR2/3 35 Broad-spectrum agonist
2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid mGluR5 89 High oral bioavailability

Key Observations :

  • Receptor Specificity : 5-Azaspiro[2.3]hexane derivatives show moderate affinity for mGluR1, while fluorinated bicyclohexane analogues exhibit higher potency for mGluR5 .
  • Therapeutic Potential: Fluorinated spiro compounds (e.g., 6-Fluoro-2-azaspiro[3.3]heptane trifluoroacetate) may offer improved blood-brain barrier penetration due to trifluoroacetate counterion solubility .
Table 3: Toxicity and Hazard Profiles
Compound GHS Classification Key Hazards References
5-Azaspiro[2.3]hexane ethanedioate (2:1) H302, H315, H319, H335 Oral toxicity, skin/eye irritation
Lithium trifluoroacetate Not classified Low acute toxicity
6-Fluoro-2-azaspiro[3.3]heptane trifluoroacetate H302, H315, H319, H335 Similar to 5-azaspiro derivatives

Key Observations :

  • Safety Challenges : Trifluoroacetate salts generally exhibit irritant properties, necessitating stringent handling protocols .
  • Regulatory Status : Some 5-azaspiro derivatives (e.g., Cyclopropyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine) are discontinued, likely due to synthesis or stability issues .

Biological Activity

5-Azaspiro[2.3]hexane trifluoroacetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that includes a nitrogen atom within its ring system, which contributes to its biological activity. The trifluoroacetate group enhances its solubility and reactivity, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor and for modulating receptor signaling pathways.

Antimicrobial Activity

Research has shown that derivatives of 5-azaspiro[2.3]hexane exhibit antimicrobial properties against various bacterial strains. A study demonstrated that certain derivatives displayed potent antibacterial activity against multidrug-resistant strains of Acinetobacter baumannii and other Gram-positive bacteria .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been investigated for its effects on neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis. The compound's ability to inhibit plasma kallikrein has been linked to reduced neuroinflammation, suggesting a possible therapeutic role in managing these conditions .

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of 5-azaspiro[2.3]hexane derivatives against Staphylococcus aureus. The results indicated that compounds with specific substitutions on the spirocyclic framework showed enhanced antibacterial activity compared to the parent compound .
  • Neuroprotection : In vitro studies demonstrated that 5-azaspiro[2.3]hexane derivatives could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving spirocyclic precursors. The following table summarizes some key synthetic routes and yields:

Synthetic Route Yield (%) Conditions
Cyclization of 1,5-disubstituted amines33%Pd(OAc)₂ in CH₂Cl₂
Deprotection followed by oxidation86%TFA in CH₂Cl₂
Formation from difluorocarbeneVariableLow temperature, base presence

Research Findings

Recent studies have focused on the pharmacological profiles of 5-azaspiro[2.3]hexane derivatives:

  • Inhibition Studies : Compounds have been shown to inhibit specific enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, indicating their potential as antibacterial agents .
  • Therapeutic Applications : Investigations into the use of these compounds for treating conditions like diabetes and inflammatory bowel disease have also been reported, suggesting a broader therapeutic potential beyond antimicrobial applications .

Q & A

Q. What synthetic strategies are employed to construct the spirocyclic core of 5-azaspiro[2.3]hexane trifluoroacetate?

The synthesis begins with D-serine derivatives and involves multi-step transformations. Key steps include:

  • Horner–Wadsworth–Emmons reaction to generate α,β-unsaturated esters (68% yield) .
  • Rhodium-catalyzed cyclopropanation using ethyl diazoacetate and Rh₂(OAc)₄ to introduce the cyclopropane ring. This method achieves trans-selectivity, yielding two major diastereoisomers (60% combined yield) .
  • Tebbe and Petasis olefination for terminal alkene formation, though Petasis conditions (optimized at 70–90°C in toluene) provided higher reproducibility (58% yield) .

Q. How are intermediates purified and characterized during synthesis?

  • Flash chromatography is used for intermediate purification (e.g., compound 17, 68% yield) .
  • Stereochemical analysis relies on chiral HPLC (semi-preparative columns) and NOE studies to resolve diastereoisomers. For example, compound 20 was separated into two major isomers (49% and 33% ratios) .
  • NMR and mass spectrometry confirm structural integrity at each step .

Q. What role does trifluoroacetate play in the final compound’s stability or reactivity?

The trifluoroacetate counterion enhances solubility in polar solvents and stabilizes the ammonium salt form, critical for biological assays. Its strong electron-withdrawing properties may also influence spirocyclic ring strain .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclopropanation efficiency?

  • Catalyst loading : Rh₂(OAc)₄ at 10 mol% in dichloromethane at 40°C for 48 hours maximizes cyclopropane formation .
  • Excess reagent : Increasing ethyl diazoacetate equivalents (3–5 eq.) improves yields from 23% to 60% .
  • Solvent effects : Non-polar solvents (e.g., toluene) minimize side reactions during Petasis olefination .

Q. What challenges arise in stereochemical control during spirocyclic ring formation?

  • Steric hindrance : The α,β-unsaturated trisubstituted olefin in intermediate 17 impedes cyclopropanation. Corey–Chaykovsky and Simmons–Smith methods failed (<5% yield), necessitating rhodium catalysis .
  • Diastereomer separation : Semi-preparative chiral HPLC with cellulose-based columns resolves isomers, but scale-up remains limited by low throughput .
  • Computational modeling : Density functional theory (DFT) predicts relative stability of diastereoisomers, aligning with experimental ratios (e.g., 49% vs. 33% for compound 20) .

Q. How do researchers validate the biological relevance of 5-azaspiro[2.3]hexane derivatives as glutamate analogs?

  • Receptor binding assays : Competitive inhibition studies against ionotropic (NMDA, AMPA) and metabotropic glutamate receptors (mGluRs) assess selectivity .
  • Conformational analysis : X-ray crystallography or NOE-derived NMR structures compare spirocyclic derivatives to native glutamate’s low-energy conformers .
  • In vivo testing : Pharmacokinetic studies in rodent models evaluate blood-brain barrier penetration and metabolic stability .

Q. What analytical methods address decomposition or impurities in trifluoroacetate-containing compounds?

  • TFA quantification : Ion chromatography or ¹⁹F NMR detects residual trifluoroacetic acid, which can hydrolyze sensitive intermediates .
  • Stability studies : Accelerated degradation tests (40°C, 75% RH) monitor spirocyclic ring integrity via LC-MS .
  • Deconvolution strategies : CO₂ evolution profiles distinguish trifluoroacetate from acetate byproducts during thermal decomposition .

Methodological Challenges and Contradictions

Q. Why do Tebbe and Petasis olefination methods show divergent scalability?

  • Tebbe reagent produces terminal alkenes efficiently at small scale (36% yield) but fails during scale-up due to sensitivity to moisture and temperature .
  • Petasis conditions (trimethylsilylsulfoxonium iodide, DBU in MeCN) offer better reproducibility but require strict anhydrous conditions .

Q. How do conflicting reports on cyclopropanation selectivity inform reaction design?

Early attempts with Simmons–Smith reagents favored undesired cis-products (≤10% yield), while rhodium catalysis provided trans-dominant outcomes (dr 3:2). This highlights the need for transition metal catalysts in sterically hindered systems .

Q. What discrepancies exist in diastereomer stability predictions vs. experimental data?

DFT calculations suggested a 2:1 stability ratio for compound 20 isomers, but experimental isolation showed a 1.5:1 ratio. This divergence underscores the role of kinetic vs. thermodynamic control in rhodium-catalyzed reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[2.3]hexane trifluoroacetate
Reactant of Route 2
5-Azaspiro[2.3]hexane trifluoroacetate

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